molecular formula C11H8N2O B8748584 2-Pyrazin-2-ylbenzaldehyde

2-Pyrazin-2-ylbenzaldehyde

Cat. No. B8748584
M. Wt: 184.19 g/mol
InChI Key: GXUCYDMIWVZAPL-UHFFFAOYSA-N
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Patent
US07144899B2

Procedure details

To a stirred suspension of 2-pyrazin-2-ylbenzaldehyde (9.9 mmol from the previous step) in absolute MeOH (100 mL) at 0° C. was added sodium borohydride (420 mg, 11.1 mmol) in portions. The mixture was allowed to warm to room temperature and stirred under N2 atmosphere for 2 h. The solvent was removed in vacuo and the residue was treated with saturated aqueous NH4Cl. The mixture was extracted twice with EtOAc and the combined organic extracts were washed successively with H2O and brine, dried (MgSO4), filtered and concentrated to give a brown oil. Silica gel chromatography (70% EtOAc-hexanes) afforded the title compound as a pale red-brown oil. 1H NMR (400 MHz, CDCl3): δ 8.96 (s, 1 H), 8.65–8.61 (m, 2 H), 7.62–7.46 (m, 4 H), 5.18 (t, J=7.2 Hz, 1 H), 4.49 (d, J=7.2 Hz, 2 H). LCMS (M+H): 186.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=[O:10].[BH4-].[Na+]>CO>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH2:9][OH:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C1=C(C=O)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
420 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under N2 atmosphere for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with EtOAc
WASH
Type
WASH
Details
the combined organic extracts were washed successively with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%
Name
Type
product
Smiles
N1=C(C=NC=C1)C1=C(C=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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